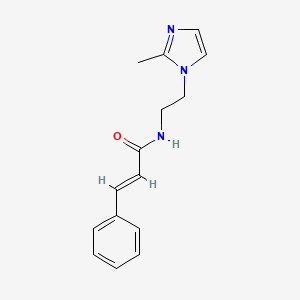

N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)cinnamamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)cinnamamide is a chemical compound with the molecular formula C15H17N3O . It is not intended for human or veterinary use and is used for research purposes.

Synthesis Analysis

The synthesis of imidazole-containing compounds, such as N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)cinnamamide, is a topic of interest in the field of medicinal chemistry . Imidazole was first synthesized by the reaction of glyoxal and formaldehyde in ammonia . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .Molecular Structure Analysis

The molecular structure of N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)cinnamamide consists of 15 carbon atoms, 17 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Applications De Recherche Scientifique

- N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)cinnamamide and its derivatives have shown promising antimicrobial potential. Researchers have explored their effectiveness against bacteria, fungi, and parasites . These compounds could be valuable in combating infections.

- 2-Methylimidazole , a precursor to the compound , serves as a raw material for the synthesis of nitroimidazole antibiotics. These antibiotics are effective against anaerobic bacteria and parasites . Understanding the role of this compound in antibiotic development is crucial.

- Researchers have investigated derivatives of N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)cinnamamide for their antitumor activity. Some compounds exhibited excellent effects against cancer cells, such as melanoma (A375) and colon cancer (HCT116) . Further studies could explore their potential as targeted therapies.

- Imidazoles play a vital role in functional molecules. Recent advances in their synthesis have focused on achieving regiocontrolled substitution patterns. While not directly related to our compound, understanding these methods could inform future research .

- N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)cinnamamide has been used as a hardener or accelerator for epoxy resin. Additionally, it serves as an auxiliary agent in textile dye processes . These practical applications highlight its versatility.

Antimicrobial Activity

Nitroimidazole Antibiotics

Antitumor Properties

Regiocontrolled Synthesis of Substituted Imidazoles

Epoxy Resin Hardening and Textile Dyes

Mécanisme D'action

Mode of action

The mode of action of imidazole-containing compounds can vary widely depending on the specific compound and its targets. Some imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Result of action

The molecular and cellular effects of a compound’s action depend on its specific targets and mode of action. As mentioned earlier, imidazole derivatives can have a wide range of biological activities .

Propriétés

IUPAC Name |

(E)-N-[2-(2-methylimidazol-1-yl)ethyl]-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O/c1-13-16-9-11-18(13)12-10-17-15(19)8-7-14-5-3-2-4-6-14/h2-9,11H,10,12H2,1H3,(H,17,19)/b8-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEHRDPBDDWARDD-BQYQJAHWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1CCNC(=O)C=CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC=CN1CCNC(=O)/C=C/C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(Difluoromethyl)-1,3-oxazol-4-yl]acetic acid](/img/structure/B2614866.png)

![2-[2-(1,3-Benzodioxol-5-yl)-2-oxoethyl]sulfanyl-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydroquinoline-3-carbonitrile](/img/structure/B2614871.png)

![2-[5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl]-N~1~-(3-fluorophenyl)acetamide](/img/structure/B2614875.png)

![N,N-Dimethyl-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-amine](/img/structure/B2614883.png)

![N-(benzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2614884.png)

![ethyl 1-(4-chlorophenyl)-3-methyl-4-[(2-morpholinoethyl)amino]-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2614886.png)